molecular formula C7H8BrNO2S B1592148 Ethyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-62-5

Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No. B1592148
CAS RN: 56355-62-5
M. Wt: 250.12 g/mol
InChI Key: YJOOXFDCFOZALL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester . The compound appears as a light yellow to brown powder or crystal .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-methylthiazole-4-carboxylate consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms on the thiazole ring is substituted with a bromine atom, another carbon atom is substituted with a methyl group, and the remaining carbon atom is connected to a carboxylate group that is esterified with an ethyl group .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . The compound is slightly soluble in methanol .

Scientific Research Applications

  • General Information

    • Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S . It appears as a light yellow to brown powder or crystal .
    • It has a melting point of 66.0 to 70.0 °C and is slightly soluble in methanol .
    • This compound is used in proteomics research .
  • Safety Information

    • It is classified as a hazardous substance, with warnings for causing skin and eye irritation .
    • Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .
  • General Information

    • Ethyl 2-Bromo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S . It appears as a light yellow to brown powder or crystal .
    • It has a melting point of 66.0 to 70.0 °C and is slightly soluble in methanol .
    • This compound is used in proteomics research .
  • Safety Information

    • It is classified as a hazardous substance, with warnings for causing skin and eye irritation .
    • Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .
  • General Information

    • Ethyl 2-Bromo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S . It appears as a light yellow to brown powder or crystal .
    • It has a melting point of 66.0 to 70.0 °C and is slightly soluble in methanol .
    • This compound is used in proteomics research .
  • Safety Information

    • It is classified as a hazardous substance, with warnings for causing skin and eye irritation .
    • Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Safety And Hazards

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is classified as a skin irritant (H315), a skin sensitizer (H317), and can cause serious eye irritation (H318) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMXMPLPPRBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-methylthiazole-4-carboxylate

CAS RN

56355-62-5
Record name 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56355-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Teske - 2015 - search.proquest.com
The vitamin D receptor is a nuclear hormone receptor that regulates cell proliferation, cell differentiation, calcium homeostasis and immunomodulation. The receptor is activated by the …
Number of citations: 4 search.proquest.com

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